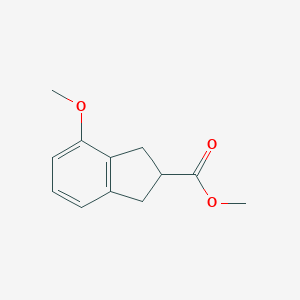

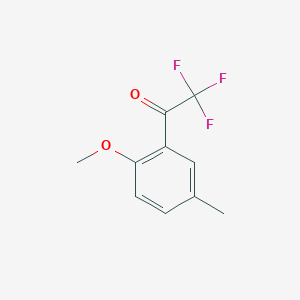

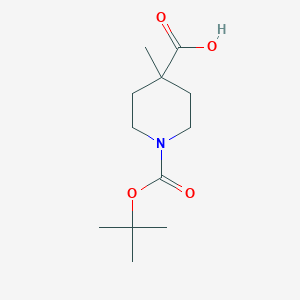

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate, also known as (3R,4S)-3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylic acid tert-butyl ester, is a chiral carboxylic acid ester. It is a white, crystalline solid with a molecular weight of 265.3 g/mol and a melting point of 122-124°C. It has a wide range of applications in the field of organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Stereoselective Synthesis

The research highlights the importance of stereoselective syntheses in creating molecules with specific chirality. For instance, the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates demonstrates the ability to precisely control molecular configuration, which is crucial in drug synthesis and development (Boev et al., 2015).

Enzyme-catalyzed Kinetic Resolution

The enzyme-catalyzed kinetic resolution of related compounds, such as tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, showcases the application of biocatalysis in achieving high enantioselectivity in synthetic organic chemistry. This method allows for the separation of enantiomers, which is vital for the production of enantiopure pharmaceuticals (Faigl et al., 2013).

Low-temperature Lipase-catalyzed Resolution

The resolution of aziridinemethanol derivatives at low temperatures using lipase illustrates the use of enzymatic methods under challenging conditions, highlighting the versatility of enzymes in organic synthesis. This approach provides access to synthetically useful stereoisomers with significant selectivity (Sakai et al., 2005).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate, from optically active intermediates demonstrates the compound's potential role in the synthesis of biologically active molecules. This process involves several synthetic steps, including displacement, acylation, and cyclization reactions (Lei, 2010).

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJYQMKDOKJIF-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468341 |

Source

|

| Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161183-22-8 |

Source

|

| Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)

![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)

![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)

![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)